![molecular formula C18H11ClF3N3O B610381 5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 1259536-70-3](/img/structure/B610381.png)
5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
QO-40 is an activator of KCNQ2/3 potassium channels.
Scientific Research Applications
Antitumor Applications
Pyrazolo[1,5-a]pyrimidine derivatives, including QO-40, have been extensively studied for their antitumor properties . They act as an antitumor scaffold, showing promise in the inhibition of various cancer cell lines. The structural motif of QO-40 allows for synthetic versatility, enabling the design of compounds with potential efficacy against specific types of cancer .
Enzymatic Inhibitory Activity
The compound has shown potential as an enzymatic inhibitor . Its structural framework can be modified to target specific enzymes that are implicated in disease processes, including cancer and metabolic disorders. This makes QO-40 a valuable candidate for the development of new drugs with precise mechanisms of action .
Organic Synthesis
In the field of organic chemistry, QO-40 serves as a versatile precursor for the synthesis of a wide range of N-heterocyclic compounds . Its reactivity can be exploited to create diverse molecules with potential applications in medicinal chemistry and material science .
Antibacterial Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives can exhibit antibacterial activity . Modifications to the QO-40 structure could lead to the development of new antibacterial agents, addressing the growing concern of antibiotic resistance .
Photophysical Properties
The pyrazolo[1,5-a]pyrimidine core of QO-40 is known for its significant photophysical properties . This makes it an interesting candidate for research in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices .
Drug Discovery
QO-40’s structural flexibility makes it a valuable scaffold in drug discovery . It can be used to generate combinatorial libraries for high-throughput screening, accelerating the identification of compounds with therapeutic potential .
Anticonvulsant Activity
Some pyrazolo[1,5-a]pyrimidine derivatives have been identified with anticonvulsant activity . By exploring the structure-activity relationship (SAR) of QO-40, researchers can design new compounds that may serve as safer and more effective treatments for epilepsy and other seizure disorders .
Synthetic Transformations
QO-40 can undergo various synthetic transformations, allowing for the creation of compounds with novel properties. These transformations can be tailored to produce molecules with desired pharmacological activities or material properties .
Mechanism of Action
Target of Action
QO-40 is a novel and selective activator of KCNQ2/KCNQ3 K+ channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons.
Mode of Action
QO-40 interacts with its targets, the KCNQ2/KCNQ3 K+ channels, to stimulate the Ca2±activated K+ current (IK(Ca)) . This interaction leads to an increase in the amplitude of IK(Ca) in GH3 cells .
Biochemical Pathways
The activation of KCNQ2/KCNQ3 K+ channels by QO-40 affects the calcium signaling pathway . The compound stimulates large-conductance Ca2±activated K+ (BKCa) channels, leading to a decrease in the slow component of the mean closed time of BKCa channels .
Result of Action
The activation of KCNQ2/KCNQ3 K+ channels by QO-40 results in the stimulation of the Ca2±activated K+ current (IK(Ca)) . This leads to changes in the electrical properties of the cell, affecting its excitability.
properties
IUPAC Name |
5-(chloromethyl)-3-naphthalen-1-yl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N3O/c19-9-11-8-14(26)25-17(23-11)15(16(24-25)18(20,21)22)13-7-3-5-10-4-1-2-6-12(10)13/h1-8,24H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIKWVVGBGIKJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(NN4C3=NC(=CC4=O)CCl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one | |
CAS RN |
1259536-70-3 |
Source
|
Record name | 5-(chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does QO-40 interact with its target, the KCNQ2/3 potassium channel, and what are the downstream effects of this interaction?
A1: QO-40 (5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) acts as an opener of KCNQ2/3 potassium channels. [, ] This means that it binds to the channel and increases its likelihood of opening, allowing potassium ions to flow out of the neuron. This efflux of potassium ions hyperpolarizes the neuron, making it less likely to fire action potentials and thus reducing neuronal excitability. [, ] This effect makes QO-40 and similar compounds potentially valuable for treating conditions like epilepsy and chronic pain. [, ]
Q2: Can you elaborate on the structural features of QO-40 that are essential for its activity on KCNQ2/3 channels?
A2: Research suggests that specific structural motifs within the QO-40 molecule are crucial for its interaction with KCNQ2/3 channels. [] These include:
Q3: Besides its interaction with KCNQ2/3 channels, does QO-40 affect other ion channels?
A3: While initially identified as a selective KCNQ2/3 opener, research has shown that QO-40 can also activate large-conductance calcium-activated potassium (BKCa) channels. [] In a study on pituitary GH3 lactotrophs, QO-40 stimulated BKCa channel activity by decreasing the slow component of the mean closed time of the channel, effectively increasing the duration of channel opening. [] This interaction was observed both in whole-cell and inside-out patch-clamp recordings, suggesting a direct interaction with the channel. [] This finding highlights the importance of investigating the potential off-target effects of novel ion channel modulators.
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